(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide
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Overview
Description
(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a furan ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole and furan intermediates. These intermediates are then coupled through a series of reactions, including sulfonation and amination, under controlled conditions to form the final product. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)ethene-1-sulfonamide
- (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(pyridin-2-yl)ethene-1-sulfonamide
Uniqueness
Compared to similar compounds, (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c16-21(17,7-5-12-2-1-6-18-12)15-9-11-3-4-13-14(8-11)20-10-19-13/h1-8,15H,9-10H2/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFPAYKRFIEEEL-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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